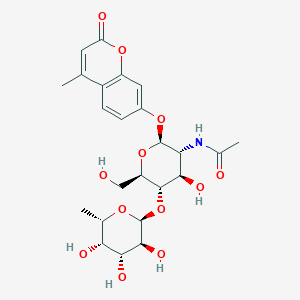

4-Methylumbelliferyl 2-acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-b-D-glucopyranoside

描述

4-Methylumbelliferyl 2-acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-b-D-glucopyranoside is a synthetic compound used primarily in biochemical research. It is a fluorogenic substrate, meaning it releases a fluorescent signal upon enzymatic cleavage, making it valuable in various assays and diagnostic applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylumbelliferyl 2-acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-b-D-glucopyranoside typically involves multiple steps:

Starting Materials: The synthesis begins with 4-methylumbelliferone and appropriate sugar derivatives.

Glycosylation: The key step involves glycosylation, where the sugar moiety is attached to the 4-methylumbelliferone. This is often achieved using glycosyl donors and acceptors under acidic or basic conditions.

Acetylation: The amino group is acetylated to form the 2-acetamido group.

Fucosylation: The final step involves the addition of the fucose moiety to the glucopyranoside.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. They involve:

Optimization of Reaction Conditions: Ensuring high yield and purity.

Use of Catalysts: To speed up the reactions and improve efficiency.

Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.

化学反应分析

Types of Reactions

4-Methylumbelliferyl 2-acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-b-D-glucopyranoside undergoes several types of reactions:

Hydrolysis: Enzymatic cleavage by specific glycosidases releases 4-methylumbelliferone, which fluoresces under UV light.

Oxidation and Reduction: These reactions can modify the functional groups, although they are less common in practical applications.

Common Reagents and Conditions

Enzymes: Glycosidases are commonly used to cleave the glycosidic bonds.

Buffers: To maintain the pH during enzymatic reactions.

Solvents: Aqueous solutions or organic solvents depending on the reaction requirements.

Major Products

The major product of enzymatic hydrolysis is 4-methylumbelliferone, which is highly fluorescent and easily detectable.

科学研究应用

4-Methylumbelliferyl 2-acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-b-D-glucopyranoside is widely used in scientific research:

Biochemical Assays: Used as a substrate in enzyme assays to study glycosidase activity.

Diagnostic Tools: Employed in diagnostic kits for detecting enzyme deficiencies or activities.

Medical Research: Helps in studying metabolic pathways and disease mechanisms involving glycosidases.

Industrial Applications: Used in quality control processes in the pharmaceutical and biotechnology industries.

作用机制

The compound acts as a substrate for specific glycosidases. Upon enzymatic cleavage, it releases 4-methylumbelliferone, which fluoresces under UV light. This fluorescence can be measured to quantify enzyme activity. The molecular targets are the glycosidases that recognize and cleave the glycosidic bonds.

相似化合物的比较

Similar Compounds

- 4-Methylumbelliferyl b-D-glucopyranoside

- 4-Methylumbelliferyl 2-acetamido-2-deoxy-b-D-glucopyranoside

- 4-Methylumbelliferyl a-L-fucopyranoside

Uniqueness

4-Methylumbelliferyl 2-acetamido-2-deoxy-4-O-(a-L-fucopyranosyl)-b-D-glucopyranoside is unique due to its specific structure, which allows it to be cleaved by a particular set of glycosidases. This specificity makes it a valuable tool in studying these enzymes and their roles in various biological processes.

生物活性

4-Methylumbelliferyl 2-acetamido-2-deoxy-4-O-(α-L-fucopyranosyl)-β-D-glucopyranoside (referred to as 4-MU-Fuc-GlcNAc) is a fluorogenic substrate widely utilized in biochemical assays, particularly for the detection of specific glycosidase activities. This compound is notable for its structural features, which include an acetamido group and fucosylation, making it a valuable tool in studying glycosidases involved in various biological processes.

- Molecular Formula : C₁₈H₂₁N₁O₈

- Molecular Weight : 379.36 g/mol

- Structure : The compound consists of a methylumbelliferyl moiety linked to a fucosylated β-D-glucopyranoside, which enhances its fluorescent properties when hydrolyzed by specific enzymes.

Biological Activity

The primary biological activity of 4-MU-Fuc-GlcNAc is its function as a substrate for various glycosidases, particularly N-acetyl-α-D-glucosaminidase (NAGase). This enzyme catalyzes the hydrolysis of the glycosidic bond in the compound, releasing 4-methylumbelliferone (4-MU), which can be quantitatively measured due to its fluorescent properties.

Enzymatic Assays

-

N-Acetyl-α-D-glucosaminidase Assay : The compound serves as a sensitive substrate for NAGase assays, allowing for the detection of enzyme activity in biological samples such as serum and liver extracts. The fluorescence intensity correlates with enzyme activity, providing a quantifiable measure of NAGase levels.

- Case Study : In a study involving human serum samples, the hydrolysis of 4-MU-Fuc-GlcNAc was monitored to assess NAGase activity. Results indicated significant variations in enzyme activity among different individuals, suggesting potential clinical implications in diagnosing metabolic disorders like Sanfilippo Syndrome B .

- Substrate Specificity : The compound has been shown to be hydrolyzed selectively by certain glycosidases. For instance, studies demonstrated that it could be effectively used to evaluate the activity of enzymes from microbial sources, highlighting its utility in both clinical and environmental microbiology .

Research Findings

Recent research has expanded on the applications of 4-MU-Fuc-GlcNAc beyond traditional enzymatic assays:

- Fluorogenic Properties : The release of 4-MU upon enzymatic hydrolysis provides a robust method for detecting glycosidase activity. Fluorometric assays using this substrate have been optimized for high-throughput screening environments .

- Biotechnological Applications : The compound's role in biocatalysis has been explored, particularly in the synthesis of oligosaccharides through transglycosylation reactions. This aspect is crucial for developing novel glycosides with potential therapeutic applications .

Data Table: Summary of Biological Activities

| Activity | Enzyme | Source | Detection Method |

|---|---|---|---|

| Hydrolysis of 4-MU-Fuc-GlcNAc | N-Acetyl-α-D-glucosaminidase | Human serum | Fluorometric assay |

| Hydrolysis by microbial glycosidases | Various microbial sources | Environmental samples | Fluorometric assay |

| Transglycosylation | Engineered glycosidases | Laboratory synthesis | Product yield measurement |

属性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO12/c1-9-6-16(28)35-14-7-12(4-5-13(9)14)34-23-17(25-11(3)27)19(30)22(15(8-26)36-23)37-24-21(32)20(31)18(29)10(2)33-24/h4-7,10,15,17-24,26,29-32H,8H2,1-3H3,(H,25,27)/t10-,15+,17+,18+,19+,20+,21-,22+,23+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBMNJSPCSQJCY-GJWSQKBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)NC(=O)C)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301106010 | |

| Record name | 7-[[2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-α-L-galactopyranosyl)-β-D-glucopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301106010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383160-13-2 | |

| Record name | 7-[[2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-α-L-galactopyranosyl)-β-D-glucopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383160-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-[[2-(Acetylamino)-2-deoxy-4-O-(6-deoxy-α-L-galactopyranosyl)-β-D-glucopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301106010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。